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Compound of Interest

Compound Name:
Methyl 6-fluoropyridine-3-

carboxylate

Cat. No.: B072951 Get Quote

An In-depth Technical Guide to Methyl 6-
fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of

Methyl 6-fluoropyridine-3-carboxylate, a key building block in medicinal chemistry and

organic synthesis. The information is compiled for professionals engaged in research and

development who require detailed technical data, including molecular identifiers,

physicochemical properties, reactivity profiles, and experimental guidelines.

Core Compound Identifiers
Methyl 6-fluoropyridine-3-carboxylate, also known as Methyl 6-fluoronicotinate, is a

fluorinated pyridine derivative. Its unique electronic properties, conferred by the fluorine atom

and the ester group, make it a valuable intermediate in the synthesis of pharmaceuticals and

agrochemicals.[1][2] The fundamental identifiers for this compound are summarized below.
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Identifier Value Reference

CAS Number 1427-06-1 [3][4][5][6]

Molecular Formula C₇H₆FNO₂ [3][4][5][6]

Molecular Weight 155.13 g/mol [3][4][5][6]

IUPAC Name
methyl 6-fluoropyridine-3-

carboxylate

Synonyms

Methyl 6-fluoronicotinate, 6-

Fluoronicotinic acid methyl

ester, 6-Fluoropyridine-3-

carboxylic acid methyl ester

[6][7]

InChI
1S/C7H6FNO2/c1-11-7(10)5-

2-3-6(8)9-4-5/h2-4H,1H3

InChI Key
HLYBWNNPVXFCPZ-

UHFFFAOYSA-N
[3]

SMILES COC(=O)c1ccc(F)nc1

MDL Number MFCD03095098 [4]

Physicochemical Properties
The physical properties of Methyl 6-fluoropyridine-3-carboxylate are critical for its handling,

storage, and application in synthetic chemistry. The compound exists as solid flakes at room

temperature.
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Property Value Reference

Appearance Flakes

Melting Point 48-52 °C [3]

Flash Point 98.9 °C (210.0 °F)

Boiling Point Data not readily available

Solubility Data not readily available

pKa Data not readily available

Storage Store at 2-8°C in a refrigerator. [6]

Reactivity and Stability
The reactivity of Methyl 6-fluoropyridine-3-carboxylate is dominated by two primary features:

the susceptibility of the fluoropyridine ring to nucleophilic aromatic substitution (SNAr) and the

reactivity of the methyl ester group.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic

system, which facilitates nucleophilic attack. The presence of a highly electronegative

fluorine atom further activates the ring for SNAr reactions.[8][9] The reaction of 2-

fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding

reaction with 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in

this context.[8][9] Therefore, the fluorine atom at the 6-position of Methyl 6-fluoropyridine-
3-carboxylate can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides,

thiols) to generate diverse functionalized pyridine derivatives.

Ester Group Reactivity: The methyl ester at the 3-position can undergo standard ester

transformations. These include:

Hydrolysis: Conversion to the corresponding carboxylic acid (6-fluoropyridine-3-carboxylic

acid) under acidic or basic conditions.

Amidation: Reaction with amines to form amides, a common transformation in drug

development.[9]
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Reduction: Reduction to the corresponding alcohol (6-fluoropyridin-3-yl)methanol using

reducing agents like lithium aluminum hydride.

The compound should be stored in a cool, dry place away from strong oxidizing agents to

ensure its stability.

Spectral Data (Reference)
While specific spectral data for Methyl 6-fluoropyridine-3-carboxylate is not available in the

cited literature, data for the closely related isomer, Methyl 3-fluoropyridine-4-carboxylate,

provides a reliable reference for expected spectral characteristics.[2]
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Technique

Expected Characteristics
(based on isomer Methyl 3-
fluoropyridine-4-
carboxylate)

Reference

¹H-NMR

Signals for the methoxy group

protons (-OCH₃) and three

aromatic protons. Aromatic

signals will exhibit

characteristic proton-fluorine

coupling constants (³JHF and

⁴JHF).

[2]

¹³C-NMR

Signals for the ester carbonyl

carbon, the methoxy carbon,

and five aromatic carbons. The

carbon directly bonded to

fluorine (C-6) will show a large

one-bond C-F coupling

constant (¹JCF ≈ 250-270 Hz),

with smaller two- and three-

bond couplings observed for

adjacent carbons.

[2]

¹⁹F-NMR

A single resonance for the

fluorine atom, likely appearing

as a multiplet due to coupling

with adjacent aromatic protons.

[2]

IR Spectroscopy

Characteristic absorption

bands for the C=O stretch of

the ester (around 1740 cm⁻¹),

C-F bond vibrations, and

aromatic C-H and C=C/C=N

stretches.

[2]
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Mass Spectrometry (MS)

A molecular ion peak (M⁺)

corresponding to the

compound's molecular weight

(m/z = 155).

[2]

Experimental Protocols
A. Synthesis via Nucleophilic Aromatic Substitution (Halogen Exchange)

This protocol describes a plausible method for the synthesis of Methyl 6-fluoropyridine-3-
carboxylate from its chloro-analogue, Methyl 6-chloropyridine-3-carboxylate, based on

established SNAr chemistry.[2][10]

Materials:

Methyl 6-chloropyridine-3-carboxylate

Anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF)

Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane

Ethyl Acetate (EtOAc)

Pentane or Hexane

Brine (saturated aq. NaCl)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Nitrogen or Argon gas supply

Procedure:

Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux

condenser, add Methyl 6-chloropyridine-3-carboxylate (1.0 eq) and anhydrous cesium

fluoride (3.0-5.0 eq).
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Solvent Addition: Add anhydrous DMSO via syringe under an inert atmosphere (e.g.,

Nitrogen). The volume should be sufficient to create a stirrable slurry.

Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a

suitable eluent system (e.g., 4:1 Ethyl Acetate/Pentane). The disappearance of the starting

material spot and the appearance of a new product spot will indicate reaction completion.

Workup: Once the reaction is complete, cool the mixture to room temperature. Add distilled

water to dissolve the fluoride salts and quench the reaction.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

Ethyl Acetate (3 x volumes).

Washing: Combine the organic layers and wash with water and then with brine to remove

residual DMSO and salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

B. Purification and Characterization

Purification:

The crude product can be purified by flash column chromatography on silica gel. A gradient

elution system, starting with a non-polar solvent like hexane and gradually increasing the

polarity with ethyl acetate, is typically effective.

Characterization:

TLC: To confirm purity, run a TLC of the purified fractions against the starting material.

NMR Spectroscopy: Dissolve a sample of the pure product in an appropriate deuterated

solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ¹⁹F-NMR spectra to confirm the structure.

Mass Spectrometry: Obtain a mass spectrum to verify the molecular weight of the

compound.
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The following diagram illustrates a generalized workflow for the synthesis and analysis of

Methyl 6-fluoropyridine-3-carboxylate.

Synthesis

Workup & Isolation

Purification & Analysis
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node_purification

node_product

Methyl 6-chloropyridine-3-carboxylate
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Quench with Water
After completion

TLC Monitoring

Monitor

Extract with
Ethyl Acetate Dry and Concentrate

Flash Chromatography NMR, MS, IR
Analysis Pure Product

Click to download full resolution via product page

Generalized workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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